![molecular formula C7H4BrN3O2S B13569923 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B13569923.png)
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole
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Overview
Description
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C7H4BrN3O2S It is known for its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzo[c][1,2,5]thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination of 5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution due to electron-withdrawing effects from the nitro and thiadiazole groups, which activate the C–Br bond.
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Mechanism : The reaction proceeds via an SNAr (aromatic nucleophilic substitution) pathway, where the electron-deficient aromatic ring stabilizes the Meisenheimer intermediate .
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Kinetic Control : Steric hindrance from the 5-methyl group reduces substitution rates compared to non-methylated analogs .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings, enabling derivatization for materials science and pharmaceutical applications.
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Substrate Scope : Electron-rich arylboronic acids (e.g., 4-methoxyphenyl) yield higher conversions than electron-deficient partners .
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Limitation : The nitro group at position 7 suppresses coupling at adjacent positions due to steric and electronic effects .
Electrophilic Aromatic Substitution
The methyl group at position 5 directs electrophiles to para positions relative to itself, while the nitro group at position 7 deactivates the ring.
Electrophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 h | 5-Methyl-4,7-dinitro derivative | <5% | |
SO₃H | Fuming H₂SO₄, 120°C, 6 h | 5-Methyl-7-nitro-4-sulfo derivative | 12% |
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Regioselectivity : Nitration occurs preferentially at position 4 (para to methyl), but yields are low due to deactivation by the nitro group .
Reductive Transformations
The nitro group is reduced to an amine under controlled conditions, enabling access to diamino intermediates.
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂/Pd-C | Ethanol, 50 psi, 25°C, 4 h | 7-Amino-4-bromo-5-methyl derivative | 85% | |
SnCl₂/HCl | Reflux, 3 h | 7-Amino-4-bromo-5-methyl derivative | 78% |
Oxidative Reactions
The methyl group undergoes oxidation to a carboxylic acid under harsh conditions.
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 100°C, 8 h | 5-Carboxy-4-bromo-7-nitro derivative | 40% | |
CrO₃/AcOH | Reflux, 12 h | 5-Carboxy-4-bromo-7-nitro derivative | 32% |
Polymerization Reactions
The compound serves as a monomer in conjugated polymer synthesis for organic electronics.
Reaction Type | Conditions | Polymer Property | Source |
---|---|---|---|
Suzuki Polycond. | Pd(OAc)₂, Sphos, K₃PO₄, 100°C | Bandgap: 1.8 eV, λₑₘ: 580 nm |
Mechanistic and Structural Insights
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Electronic Effects : The thiadiazole ring’s electron deficiency (π-EDDB value: 8.82 ē) enhances bromine’s leaving-group ability.
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Steric Effects : The 5-methyl group hinders substitutions at positions 4 and 6 but stabilizes intermediates via hyperconjugation .
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Spectroscopic Monitoring : Reactions are tracked via <sup>1</sup>H NMR (δ 8.2–8.5 ppm for aromatic protons) and IR (ν<sub>NO₂</sub> 1520 cm⁻¹) .
This compound’s versatile reactivity makes it invaluable in synthesizing functional materials, bioactive molecules, and optoelectronic devices.
Scientific Research Applications
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole
Uniqueness
4-broMo-5-Methyl-7-nitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]thiadiazole ring. This combination of functional groups imparts distinctive chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C7H4BrN3O2S |
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Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-bromo-5-methyl-7-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H4BrN3O2S/c1-3-2-4(11(12)13)6-7(5(3)8)10-14-9-6/h2H,1H3 |
InChI Key |
YAQVKMQJFVGQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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